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Compound of Interest

Compound Name:
1-(Tetrahydro-2H-pyran-2-yl)-1H-

indazol-6-amine

Cat. No.: B1519609 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pan-RAF inhibitor, Belvarafenib

(also known as HM95573), a compound of significant interest in oncology research. We will

delve into its chemical structure, mechanism of action, and relevant physicochemical

properties. Additionally, this guide will address the associated chemical intermediate, 1-
(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-amine (CAS 1053655-59-6), providing clarity on its

structural characteristics.

Part 1: The Indazole Moiety: 1-(Tetrahydro-2H-pyran-
2-yl)-1H-indazol-6-amine
In the landscape of medicinal chemistry, the synthesis of complex therapeutic agents often

relies on the use of specialized chemical building blocks. One such compound is 1-
(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-amine.

Chemical Structure and Formula
CAS Number: 1053655-59-6[1][2][3][4][5]

Molecular Formula: C₁₂H₁₅N₃O[1]

IUPAC Name: 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-amine[1]
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Synonym: 1-(Tetrahydro-pyran-2-yl)-1H-indazol-6-ylamine[1]

The structure of this compound features an indazole core, which is a bicyclic aromatic system

composed of a benzene ring fused to a pyrazole ring. The tetrahydropyran (THP) group

attached to one of the nitrogen atoms of the indazole serves as a protecting group, enhancing

stability and facilitating specific synthetic transformations. The amino group at the 6-position

provides a reactive site for further chemical modifications, making it a valuable intermediate in

the synthesis of more complex molecules.[1]

Table 1: Physicochemical Properties of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-amine

Property Value Source

Molecular Weight 217.27 g/mol [1]

Appearance Red-brown solid [1]

Purity ≥ 95% (HPLC) [1]

Storage Conditions 0-8°C [1]

This compound is a key intermediate in the synthesis of novel pharmaceuticals, particularly in

the development of drugs targeting various biological pathways.[1]

Part 2: The Active Pharmaceutical Ingredient:
Belvarafenib (HM95573)
Belvarafenib is a potent and selective, orally available pan-RAF inhibitor that has demonstrated

significant anti-tumor activity in preclinical and clinical studies.[6][7][8] It is of particular interest

for its efficacy in cancers harboring BRAF and NRAS mutations.[6][7]

Chemical Structure and Formula
CAS Number: 1446113-23-0[6][9][10]

Molecular Formula: C₂₃H₁₆ClFN₆OS[6][10]
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IUPAC Name: 4-amino-N-[1-(3-chloro-2-fluoroanilino)-6-methylisoquinolin-5-yl]thieno[3,2-

d]pyrimidine-7-carboxamide[6][10]

Synonyms: HM95573, GDC5573, RG6185[6][9]

The intricate molecular architecture of Belvarafenib is key to its biological activity.

Table 2: Physicochemical Properties of Belvarafenib

Property Value Source

Molecular Weight 478.93 g/mol [6]

Molar Mass 478.93 g·mol⁻¹ [6]

InChI Key
KVCQTKNUUQOELD-

UHFFFAOYSA-N
[6]

Mechanism of Action: Targeting the RAS/RAF/MEK/ERK
Pathway
Belvarafenib functions as a type II RAF dimer inhibitor.[11][12] It targets the RAF family of

serine/threonine protein kinases, which are critical components of the RAS/RAF/MEK/ERK

signaling pathway.[10][13] This pathway, when dysregulated, plays a pivotal role in tumor cell

proliferation and survival.[10][13]

Belvarafenib inhibits the B-Raf mutant V600E and C-Raf.[10][13] By binding to and inhibiting

these kinases, it effectively blocks the downstream signaling cascade, leading to the inhibition

of tumor cell growth.[10][13] Notably, it may also inhibit mutated Ras proteins.[10][13] In

preclinical models, Belvarafenib has shown the ability to suppress the MAPK pathway more

potently and durably than some approved BRAF/MEK inhibitors.[11]
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Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of Belvarafenib.
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Synthesis
The manufacturing process for Belvarafenib is a complex, multi-step synthesis. While a

detailed, step-by-step protocol is proprietary, the literature describes a convergent large-scale

synthesis that involves the conjunction of three key intermediates. This process has been

optimized for efficiency and scalability, featuring key reactions such as a Pd-catalyzed

carbonylation and a chemoselective nitro group reduction.

Clinical Significance and Investigational Studies
Belvarafenib has shown promising clinical activity, particularly in patients with NRAS-mutant

melanoma.[11][14] In a phase Ib trial, Belvarafenib in combination with the MEK inhibitor

cobimetinib demonstrated acceptable tolerability and encouraging efficacy in this patient

population, including those previously treated with checkpoint inhibitors.[11][14] The response

rate in NRAS-mutant melanoma patients was 38.5% in one study, with a median progression-

free survival of 7.3 months.[11][14]

Furthermore, preclinical studies have suggested that Belvarafenib has the potential to treat

patients with brain metastases due to its ability to penetrate the blood-brain barrier.[8] Ongoing

clinical trials are further evaluating the safety and efficacy of Belvarafenib as a single agent and

in combination with other therapies for various solid tumors.[7]

Experimental Protocol: In Vitro Kinase Inhibition Assay
To assess the inhibitory activity of Belvarafenib against RAF kinases, a biochemical kinase

inhibition assay can be performed. The following is a generalized protocol.

Objective: To determine the IC₅₀ value of Belvarafenib for B-RAF, B-RAF V600E, and C-RAF.

Materials:

Recombinant human B-RAF, B-RAF V600E, and C-RAF enzymes

Kinase buffer

ATP (Adenosine triphosphate)

Substrate peptide (e.g., MEK1)
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Belvarafenib (dissolved in DMSO)

ADP-Glo™ Kinase Assay kit (Promega) or similar

384-well plates

Plate reader capable of luminescence detection

Procedure:

Compound Preparation: Prepare a serial dilution of Belvarafenib in DMSO, followed by a

further dilution in kinase buffer.

Reaction Setup: In a 384-well plate, add the kinase buffer, the respective RAF kinase, and

the substrate peptide.

Inhibitor Addition: Add the diluted Belvarafenib or DMSO (vehicle control) to the wells.

Initiation of Reaction: Add ATP to all wells to start the kinase reaction.

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-

Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding

ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of Kinase

Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a

luminescent signal.

Data Analysis: Measure the luminescence using a plate reader. The IC₅₀ values are

calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor

concentration and fitting the data to a sigmoidal dose-response curve.
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Caption: A generalized workflow for an in vitro kinase inhibition assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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